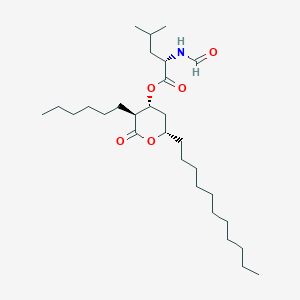

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester

Übersicht

Beschreibung

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₅₃NO₅ and its molecular weight is 495.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources including case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C29H53NO5

- Molecular Weight : 495.73 g/mol

- CAS Number : 130793-27-0

The specific stereochemistry of the compound is crucial for its biological activity, particularly in interactions with biological receptors.

N-formylated peptides like N-Formyl-L-leucine play a role in chemotaxis, particularly in the recruitment of neutrophils to sites of inflammation. The mechanism involves binding to formyl peptide receptors (FPRs) on immune cells, which triggers intracellular signaling pathways leading to cellular responses such as migration and activation.

Key Findings:

- Chemotactic Activity : N-formylated peptides have been shown to stimulate chemotaxis in neutrophils, which is essential for immune response. Studies indicate that compounds with similar structures can enhance neutrophil migration towards inflammatory sites .

- Receptor Specificity : The high degree of structural specificity in formylated peptides suggests they interact with dedicated receptor systems distinct from other chemotactic factors .

Biological Activity Overview

The biological activities associated with N-formyl-L-leucine include:

- Neutrophil Activation : Induces superoxide production and calcium mobilization in neutrophils.

- Inflammatory Response Modulation : Acts as a "find-me" signal released by damaged cells, attracting phagocytes to clear debris .

Case Studies

Several studies have explored the biological implications of N-formylated peptides:

- Study on Chemotaxis :

- Impact on Disease Models :

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

N-Formyl-L-leucine derivatives are being investigated for their potential use as intermediates in the synthesis of pharmacologically active compounds. The formyl group can serve as a protecting group for amino acids during peptide synthesis, allowing for more efficient production of complex molecules. For instance, N-formylated amino acids have been utilized in the synthesis of peptide-based drugs, which are crucial in treating various diseases including cancer and diabetes .

1.2 Anti-inflammatory Agents

Research indicates that N-formyl peptides, including N-formyl-L-leucine, may play a role in modulating inflammatory responses. These peptides interact with formyl peptide receptors (FPRs) on leukocytes, influencing chemotaxis and cytokine release . This interaction suggests potential therapeutic applications in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biochemical Research

2.1 Enzyme Substrates

N-Formyl-L-leucine has been identified as a substrate for specific enzymes involved in amino acid metabolism. Studies have shown that enzymes like dioxygenases can selectively hydroxylate N-substituted amino acids, leading to the production of valuable metabolites . This enzymatic activity is essential for understanding metabolic pathways and developing biocatalysts for industrial applications.

2.2 Structural Biology

The crystal structure of N-formyl-L-leucine derivatives has been analyzed to understand their interactions with biological macromolecules. Such studies provide insights into the molecular basis of enzyme specificity and substrate recognition, which are critical for rational drug design .

Material Science Applications

3.1 Polymer Chemistry

N-Formyl-L-leucine derivatives are being explored as building blocks for the synthesis of novel polymers. Their unique structural features enable the formation of biocompatible materials suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds . The ability to functionalize these polymers with bioactive compounds enhances their therapeutic potential.

3.2 Surface Modification

In materials science, N-formyl-L-leucine can be used to modify surfaces to improve biocompatibility and reduce protein adsorption. This application is particularly relevant in the development of medical devices that require integration with biological tissues .

Eigenschaften

IUPAC Name |

[(3S,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWNIYFHQZQPBP-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-27-0 | |

| Record name | N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FORMYL-L-LEUCINE (3S,4R,6S)-3-HEXYL-2-OXO-6-UNDECYLTETRAHYDRO-2H-PYRAN-4-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU82B0SW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.